molecular formula C17H26O5 B1205542 4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione

4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione

Cat. No. B1205542
M. Wt: 310.4 g/mol
InChI Key: CVPVGRDVSAJUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtxsid10944401 is a natural product found in Gustavia hexapetala with data available.

Scientific Research Applications

Polymorphic Structures and Hydrogen Bonding

The compound exhibits concomitant polymorphism, as evidenced in the study of a similar spirobicyclic dione. The flexible nature of weak hydrogen bonding in such molecules facilitates the formation of distinct solid-state structures, including 1-D rodlike structures and supramolecular polychaircyclohexane networks, both stabilized by weak C−H···O hydrogen bonds (Kumar et al., 2004).

Photorearrangement in Synthetic Photochemistry

Photorearrangement studies of similar compounds have shown the formation of 2-alkyl-3-oxatricyclo[3.3.0.02,8]octane-4,6-diones under certain conditions, providing insights into synthetic photochemistry and potential applications in material science (Mori et al., 1988).

Stereochemical Synthesis

Research into the stereochemical synthesis of highly substituted derivatives of similar structures has revealed their potential as building blocks for bioactive molecules. These derivatives demonstrate relevance in the development of new pharmaceutical compounds (Khlevin et al., 2012).

Spiroketal Formation in Natural Product Synthesis

Spiroketal structures found in compounds like 4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione are significant in natural product synthesis. They provide evidence for biosynthetic hypotheses involving diversified Diels-Alder reaction cascades, crucial for understanding complex natural synthesis pathways (Liu et al., 2013).

Crystal Structure and Molecular Interactions

Studies on similar bicyclic compounds have contributed to understanding the relationship between molecular and crystal structures. These insights are vital for crystal engineering and the development of new materials with desired physical properties (Brewer et al., 2004).

properties

Product Name

4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione

Molecular Formula

C17H26O5

Molecular Weight

310.4 g/mol

IUPAC Name

4'-hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione

InChI

InChI=1S/C17H26O5/c1-7-11(5)22-17(9(3)12(7)18)10(4)13-8(2)14(19)16(17,6)15(20)21-13/h7-13,18H,1-6H3

InChI Key

CVPVGRDVSAJUQS-UHFFFAOYSA-N

SMILES

CC1C(OC2(C(C1O)C)C(C3C(C(=O)C2(C(=O)O3)C)C)C)C

Canonical SMILES

CC1C(OC2(C(C1O)C)C(C3C(C(=O)C2(C(=O)O3)C)C)C)C

synonyms

portentol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione
Reactant of Route 2
4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione
Reactant of Route 3
4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione
Reactant of Route 4
4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione
Reactant of Route 5
4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione
Reactant of Route 6
4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione

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